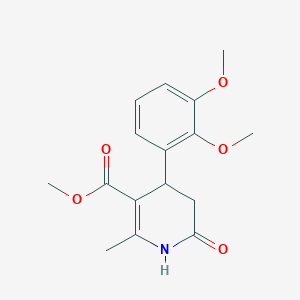![molecular formula C21H25ClN4O4S B4993228 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4993228.png)
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is also known as CNS 7056 or TASP 0433864 and belongs to the class of piperazine derivatives.
Mechanism of Action
The exact mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood. However, it has been proposed that this compound acts as a 5-HT1A receptor agonist and a 5-HT7 receptor antagonist, which may contribute to its therapeutic effects (Nargund et al., 2007).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex and hippocampus, which may contribute to its antidepressant and anxiolytic effects (Nargund et al., 2007). Moreover, it has been found to reduce the levels of proinflammatory cytokines, such as TNF-α and IL-1β, in animal models of neuropathic pain, which may contribute to its anti-inflammatory effects (Suzuki et al., 2013).
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor (Nargund et al., 2007). However, one of the limitations is its poor solubility in water, which may require the use of organic solvents in experiments (Nargund et al., 2007).
Future Directions
There are several future directions for the research on 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems and signaling pathways. Additionally, the development of more water-soluble derivatives of this compound may be a future direction to overcome its solubility limitations in lab experiments.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine can be achieved through a multi-step process involving the reaction of piperazine with 4-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group and then the reaction of the resulting compound with 4-chlorobenzenesulfonyl chloride. This method has been described in detail in a research article by Nargund et al. (2007).
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models (Nargund et al., 2007). Moreover, it has been found to be effective in reducing pain and inflammation in animal models of neuropathic pain (Suzuki et al., 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c22-17-4-7-19(8-5-17)31(29,30)25-14-12-23(13-15-25)18-6-9-20(26(27)28)21(16-18)24-10-2-1-3-11-24/h4-9,16H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBRADWJCAGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B4993149.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4993150.png)

![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4993166.png)


![3-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4993194.png)
![2-[(2-bromobenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4993209.png)

![4-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-1H-indole](/img/structure/B4993222.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)
![1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)